4-Cyclopropyl-2-methylthiazole-5-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-2-methylthiazole-5-carboximidamide is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-methylthiazole-5-carboximidamide typically involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with cyclopropylamine. The reaction is carried out in the presence of a suitable solvent such as pyridine at low temperatures (0-5°C) to achieve high yields . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-methylthiazole-5-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-Cyclopropyl-2-methylthiazole-5-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-methylthiazole-5-carboximidamide involves its interaction with specific molecular targets within biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylthiazole-5-carboxamide
- 4-Methyl-2-pyridylthiazole-5-carboxylic acid
- 2-Benzamido-4-methylthiazole-5-carboxylic acid
Uniqueness
4-Cyclopropyl-2-methylthiazole-5-carboximidamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C8H11N3S |
---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
4-cyclopropyl-2-methyl-1,3-thiazole-5-carboximidamide |
InChI |
InChI=1S/C8H11N3S/c1-4-11-6(5-2-3-5)7(12-4)8(9)10/h5H,2-3H2,1H3,(H3,9,10) |
InChI Key |
TXNQZFGGMBSBIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(=N)N)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.